1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound that belongs to the class of nucleoside analogs. It is structurally related to thymidine and is known for its antiviral properties. This compound has been studied extensively for its potential use in treating viral infections, including HIV and hepatitis B.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the azidation of a precursor nucleoside. One common method involves the reaction of 5-methyluridine with a suitable azidating agent, such as sodium azide, in the presence of a catalyst. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted nucleosides.
Scientific Research Applications
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated for its potential use in antiviral therapies, particularly for HIV and hepatitis B.
Mechanism of Action
The compound exerts its effects by inhibiting viral replication. It is incorporated into the viral DNA by the viral reverse transcriptase enzyme, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets include the viral reverse transcriptase and the viral DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
Azidothymidine (AZT): Another nucleoside analog with similar antiviral properties.
Lamivudine: A nucleoside analog used in the treatment of HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in combination therapies for HIV
Uniqueness
1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structure, which allows it to be incorporated into viral DNA and cause chain termination. This mechanism is similar to other nucleoside analogs but with distinct pharmacokinetic properties that may offer advantages in certain therapeutic contexts .
Properties
IUPAC Name |
1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-6(13-14-11)7(17)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIPQKWFUIEONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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